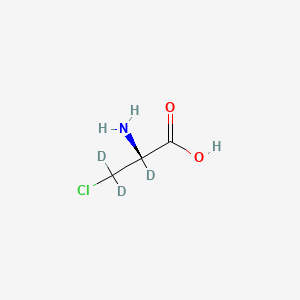
(2R)-2-amino-3-chloro-2,3,3-trideuteriopropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-amino-3-chloro-2,3,3-trideuteriopropanoic acid is a deuterated analog of 2-amino-3-chloropropanoic acid. This compound is of interest due to its unique isotopic labeling, which can be useful in various scientific studies, including metabolic and pharmacokinetic research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-chloro-2,3,3-trideuteriopropanoic acid typically involves the incorporation of deuterium atoms into the parent compound, 2-amino-3-chloropropanoic acid. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. Another approach involves the use of deuterated reagents in the synthesis process to introduce deuterium atoms at specific positions.
Industrial Production Methods
Industrial production of deuterated compounds like this compound often involves large-scale catalytic exchange reactions. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure efficient incorporation of deuterium.
化学反応の分析
Types of Reactions
(2R)-2-amino-3-chloro-2,3,3-trideuteriopropanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions.
Deuterium Exchange: The deuterium atoms can be exchanged with hydrogen under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH-) or amines.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Substitution: Products depend on the nucleophile used, e.g., 2-amino-3-hydroxypropanoic acid if hydroxide is the nucleophile.
Oxidation: Oxidized derivatives of the amino group.
Reduction: Reduced forms of the amino group or other functional groups present.
科学的研究の応用
(2R)-2-amino-3-chloro-2,3,3-trideuteriopropanoic acid has several scientific research applications:
Chemistry: Used as a tracer in reaction mechanisms to study the effects of isotopic substitution.
Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of deuterated drugs, which can have improved pharmacokinetic properties compared to their non-deuterated counterparts.
作用機序
The mechanism of action of (2R)-2-amino-3-chloro-2,3,3-trideuteriopropanoic acid involves its interaction with biological molecules and pathways. The deuterium atoms can influence the rate of metabolic reactions due to the kinetic isotope effect, where the presence of heavier isotopes slows down certain chemical reactions. This can lead to altered pharmacokinetics and dynamics of the compound in biological systems.
類似化合物との比較
Similar Compounds
2-amino-3-chloropropanoic acid: The non-deuterated analog.
2-amino-3-hydroxypropanoic acid: A hydroxylated analog.
2-amino-3-bromopropanoic acid: A brominated analog.
Uniqueness
(2R)-2-amino-3-chloro-2,3,3-trideuteriopropanoic acid is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium can enhance the stability of the compound and provide valuable insights into reaction mechanisms and metabolic pathways that are not possible with non-deuterated analogs.
特性
分子式 |
C3H6ClNO2 |
|---|---|
分子量 |
126.56 g/mol |
IUPAC名 |
(2R)-2-amino-3-chloro-2,3,3-trideuteriopropanoic acid |
InChI |
InChI=1S/C3H6ClNO2/c4-1-2(5)3(6)7/h2H,1,5H2,(H,6,7)/t2-/m0/s1/i1D2,2D |
InChIキー |
ASBJGPTTYPEMLP-RBXBQAPRSA-N |
異性体SMILES |
[2H][C@@](C(=O)O)(C([2H])([2H])Cl)N |
正規SMILES |
C(C(C(=O)O)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![sodium;[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12430768.png)
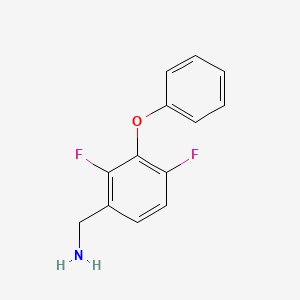
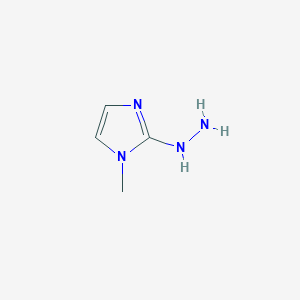

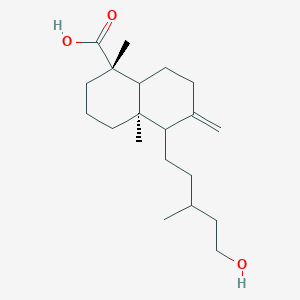
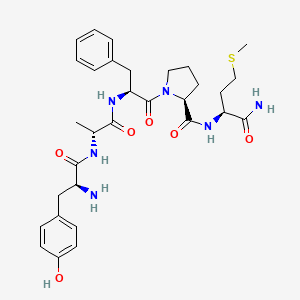

![(1S,10R)-4,13,13-trimethyl-9-methylidene-5,11-dioxatricyclo[8.3.0.04,6]tridecan-12-one](/img/structure/B12430801.png)

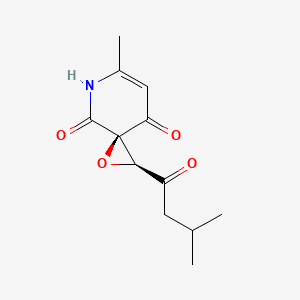

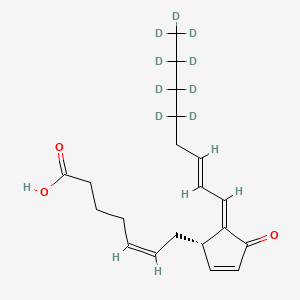
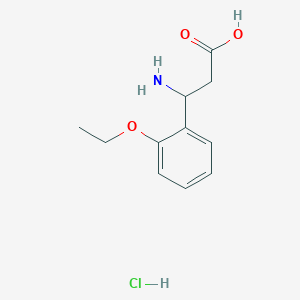
![4-N-[(2R)-butan-2-yl]-2-N-[2-fluoro-5-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-yl]-5-methylpyrimidine-2,4-diamine](/img/structure/B12430860.png)
